molecular formula C10H12ClNO B2633501 [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol CAS No. 1935220-71-5

[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol

Cat. No.: B2633501
CAS No.: 1935220-71-5
M. Wt: 197.66
InChI Key: NJAXPIRUXUWZBZ-UHFFFAOYSA-N
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Description

[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C₁₀H₁₂ClNO It is characterized by the presence of a cyclobutyl ring attached to a methanol group and a 6-chloro-3-pyridyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol typically involves the reaction of 6-chloro-3-pyridinecarbonitrile with cyclobutylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridyl ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridyl derivatives.

Scientific Research Applications

Chemistry: [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of cyclobutyl and pyridyl groups on biological systems. It may serve as a model compound in the development of new pharmaceuticals.

Medicine: Potential applications in medicine include the development of new drugs targeting specific pathways influenced by the pyridyl and cyclobutyl moieties. Its structural features may contribute to the design of novel therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, influenced by the presence of the pyridyl and cyclobutyl groups. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • [1-(6-Chloro-3-pyridyl)cyclopropyl]methanol
  • [1-(6-Chloro-3-pyridyl)cyclopentyl]methanol
  • [1-(6-Chloro-3-pyridyl)cyclohexyl]methanol

Comparison: Compared to its analogs, [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. These differences can influence its reactivity, biological activity, and potential applications. For instance, the cyclobutyl ring may provide a different spatial arrangement, affecting how the compound interacts with molecular targets compared to cyclopropyl or cyclohexyl analogs.

Properties

IUPAC Name

[1-(6-chloropyridin-3-yl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-3-2-8(6-12-9)10(7-13)4-1-5-10/h2-3,6,13H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAXPIRUXUWZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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